
5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide
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Overview
Description
5-(4-Methoxyphenyl)-N-methyl-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its potential as a pharmacophore for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a thiophene ring.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.
Uniqueness
5-(4-Methoxyphenyl)-N-methyl-2-thiophenecarboxamide is unique due to the presence of both the methoxyphenyl group and the thiophene ring, which confer distinct chemical and biological properties
Biological Activity
5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide, a compound identified by its CAS number 344263-89-4, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by case studies, data tables, and relevant research findings.
- Molecular Formula : C12H13N1O2S1
- Molecular Weight : 237.30 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, notably those associated with breast cancer.
Case Study: MDA-MB-436 Cell Line
A study involving the MDA-MB-436 breast cancer cell line assessed the compound's cytotoxicity using the MTT assay. The results indicated that:
- IC50 Value : The compound exhibited an IC50 value of approximately 2.57 µM , indicating significant antiproliferative activity.
- Mechanism of Action : Flow cytometric analysis revealed that treatment with the compound led to cell cycle arrest at the G2/M phase and increased apoptotic activity, suggesting a dual mechanism involving both cell cycle regulation and apoptosis induction .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms.
Results Summary:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant S. aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Klebsiella pneumoniae | 32 µg/mL |
The compound demonstrated notable activity against MRSA, with an MIC of 16 µg/mL , indicating its potential as a therapeutic agent against resistant bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The methoxy group on the phenyl ring enhances lipophilicity, facilitating membrane permeability.
- The thiophene moiety is known for its role in biological interactions, contributing to the compound's overall efficacy.
Comparison with Related Compounds
A comparative analysis with similar compounds reveals insights into their relative activities:
Compound | IC50 (µM) | Antimicrobial Activity (MIC µg/mL) |
---|---|---|
This compound | 2.57 | 16 (MRSA) |
Compound A | 10.50 | 32 (MRSA) |
Compound B | 5.00 | 64 (E. coli) |
The data indicates that this compound exhibits superior potency compared to some analogs, particularly in terms of anticancer activity and effectiveness against MRSA .
Q & A
Basic Research Questions
Q. How can the synthesis of 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide be optimized for high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) may accelerate coupling reactions but risk side-product formation. Lower temperatures (40–60°C) improve selectivity for intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethers (THF) reduce byproducts in nucleophilic substitutions .
- Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) with ligand optimization to minimize metal residues .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and thiophene ring protons at δ 6.5–7.5 ppm. Carbonyl (C=O) signals appear at δ 165–170 ppm .
- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass calculation (C₁₃H₁₃NO₂S: 255.0663) verifies molecular ion [M+H]⁺ .
Q. How can researchers evaluate the compound’s solubility for biological assays?
- Methodological Answer :
- Solvent Screening : Test DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity). For aqueous buffers, use co-solvents like PEG-400 or cyclodextrins .
- Salt Formation : Synthesize hydrochloride or sodium salts to enhance water solubility .
- HPLC Analysis : Measure logP values (e.g., using reverse-phase C18 columns) to predict partitioning behavior .
Advanced Research Questions
Q. How can contradictory bioactivity data from different studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. For antimicrobial studies, standardize MIC protocols (CLSI guidelines) .
- Metabolic Stability : Test liver microsome stability (e.g., human vs. rodent) to identify species-specific degradation pathways .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., de-methylated analogs) that may interfere with activity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs. Validate with free energy calculations (MM-PBSA) .
- Pharmacophore Mapping : Identify critical H-bond acceptors (carboxamide oxygen) and hydrophobic regions (thiophene ring) for target engagement .
- MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess binding stability under physiological conditions .
Q. How can structure-activity relationships (SAR) guide structural modifications for enhanced potency?
- Methodological Answer :
- Substituent Variation : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
- Scaffold Hybridization : Fuse thiophene with pyrazole or oxadiazole rings to explore dual-target inhibition (e.g., COX-2/5-LOX) .
- Bioisosteric Replacement : Substitute carboxamide with sulfonamide to enhance metabolic stability .
Q. What methodologies address discrepancies between in vitro and in vivo efficacy?
- Methodological Answer :
- ADME Profiling : Measure plasma protein binding (equilibrium dialysis) and BBB penetration (PAMPA assay) .
- Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte models .
Q. How can stability studies under varying conditions inform formulation strategies?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of methoxy groups) .
- pH Stability : Test solubility and degradation in buffers (pH 1.2–7.4) to guide enteric coating or encapsulation .
- Excipient Screening : Use stabilizers like mannitol or trehalose in lyophilized formulations .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-14-13(15)12-8-7-11(17-12)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCLIHJNAKLTOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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